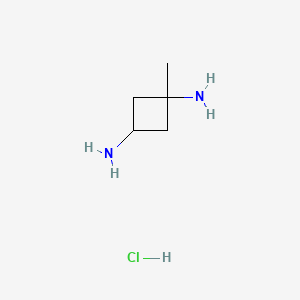
1-Methylcyclobutane-1,3-diamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylcyclobutane-1,3-diamine;hydrochloride is an organic compound with the molecular formula C5H12N2·2HCl. It is a derivative of cyclobutane, featuring two amine groups at the 1 and 3 positions, and a methyl group at the 1 position. This compound is typically found in its dihydrochloride salt form, which enhances its stability and solubility in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methylcyclobutane-1,3-diamine;hydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with methylamine, followed by reduction and subsequent treatment with hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically include:
Cyclobutanone and methylamine: Reacted in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4).
Hydrochloric acid: Used to convert the free base into its dihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
1-Methylcyclobutane-1,3-diamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can yield more saturated amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Such as acyl chlorides or anhydrides for amide formation.
Major Products
The major products formed from these reactions include imines, nitriles, and amides, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Methylcyclobutane-1,3-diamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of high-performance polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-Methylcyclobutane-1,3-diamine;hydrochloride involves its interaction with specific molecular targets. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutane-1,3-diamine: Lacks the methyl group at the 1 position.
1,2-Diaminocyclobutane: Has amine groups at the 1 and 2 positions instead of 1 and 3.
1-Methylcyclobutane-1,2-diamine: Features amine groups at the 1 and 2 positions with a methyl group at the 1 position.
Uniqueness
1-Methylcyclobutane-1,3-diamine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for various applications .
Propiedades
Fórmula molecular |
C5H13ClN2 |
|---|---|
Peso molecular |
136.62 g/mol |
Nombre IUPAC |
1-methylcyclobutane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C5H12N2.ClH/c1-5(7)2-4(6)3-5;/h4H,2-3,6-7H2,1H3;1H |
Clave InChI |
YCDSMMPWRHUSEF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 3-bromo-6-(1-dimethylsilyloxy-2,2-dimethylpropyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B11821975.png)

![rac-[(1R,2S,5S)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine](/img/structure/B11821988.png)
![tert-butyl (1S,5R)-6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11822000.png)


![rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B11822022.png)
![N'-[(2,5-dibromobenzene)sulfonyl]ethanimidamide](/img/structure/B11822034.png)

![Tert-butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate, endo](/img/structure/B11822042.png)




